4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether
Overview
Description
4-(2,3-Dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether is a complex organic compound that belongs to the class of benzothiazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether typically involves the reaction of anthranilic acid derivatives with aroyl isothiocyanates to form thiourea derivatives. These intermediates undergo a thiazine ring closure to yield the desired benzothiazine compound . The reaction conditions often include the use of concentrated sulfuric acid or basic aqueous conditions to promote ring closure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
4-(2,3-Dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is being investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether involves its interaction with biological targets through hydrogen bonding and π-π interactions. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects . The compound’s sulfur and nitrogen atoms play a crucial role in these interactions, making it a versatile molecule for studying biological processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzothiazine: Shares a similar core structure but lacks the sulfonyl and ether functional groups.
4H-3,1-Benzothiazin-4-ones: Similar in structure but differ in the oxidation state and functional groups attached.
Uniqueness
What sets 4-(2,3-dihydro-4H-1,4-benzothiazin-4-ylsulfonyl)phenyl methyl ether apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its solubility and reactivity, while the ether linkage provides additional sites for chemical modification .
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzothiazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-19-12-6-8-13(9-7-12)21(17,18)16-10-11-20-15-5-3-2-4-14(15)16/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTJDWQOVCIHIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCSC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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